molecular formula C5H13N B1361077 1,2-Dimethylpropylamine CAS No. 598-74-3

1,2-Dimethylpropylamine

Cat. No. B1361077
CAS RN: 598-74-3
M. Wt: 87.16 g/mol
InChI Key: JOZZAIIGWFLONA-UHFFFAOYSA-N
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Description

1,2-Dimethylpropylamine is an organic compound used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns .


Synthesis Analysis

1,2-Dimethylpropylamine can be synthesized by hydrogenation reaction from 3-methyl-butan-2-one with platinum oxide, ammonia, and ammonium chloride under specific conditions .


Molecular Structure Analysis

The molecular formula of 1,2-Dimethylpropylamine is C5H13N. It has a molecular weight of 87.16 and its structure includes 18 total bonds, 5 non-H bonds, 1 rotatable bond, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

1,2-Dimethylpropylamine was used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns .


Physical And Chemical Properties Analysis

1,2-Dimethylpropylamine has a density of 0.757 g/mL at 25 °C, a boiling point of 84-87 °C, and a melting point of -50 °C. Its refractive index is 1.4055 .

Scientific Research Applications

Chiral Solvating Agents

1,2-Dimethylpropylamine has been explored for its applications in the field of chirality. For instance, the enantiomers of 1-(1-naphthyl)-2,2-dimethylpropylamine have been synthesized and studied as chiral solvating agents. These compounds form complexes with other substances, which have been analyzed using nuclear Overhauser effect and continuous variations methods to understand their association geometries (Port, Virgili, Alvarez-Larena, & Piniella, 2000).

Environmental Applications

In environmental science, 1,2-Dimethylpropylamine derivatives have been used for the selective adsorption of sulfur dioxide (SO2). Specifically, materials grafted with N,N-dimethylpropylamine showed significant capacity for adsorbing SO2, potentially offering a method for its removal from environments (Tailor, Ahmadalinezhad, & Sayari, 2014).

Chemical Synthesis and Analysis

This compound has also been involved in chemical synthesis and analysis. For example, it's been used in the preparation of compounds like 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, which are important in chemical syntheses (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010). Additionally, methods like 1H Nuclear Magnetic Resonance have been employed for the analysis of psychedelics in biofluids, where 1,2-Dimethylpropylamine could play a role (Vilca-Melendez, Uthaug, & Griffin, 2021).

Analytical Chemistry

In analytical chemistry, 1,2-Dimethylpropylamine is used in the detection and analysis of substances like DMAA in supplements and geranium products. For instance, Direct Analysis in Real Time mass spectrometry (DART-MS) has been utilized for the rapid identification of DMAA, a substance related to 1,2-Dimethylpropylamine, in various samples (Lesiak, Adams, Domin, Henck, & Shepard, 2014).

Pharmaceutical Research

In the pharmaceutical field, studies have looked into compounds like medetomidine, which is related to 1,2-Dimethylpropylamine, for their potential as alpha 2-adrenoceptor agonists. This research is significant for understanding the pharmacological effects of these compounds (Virtanen, Savola, Saano, & Nyman, 1988)

Safety And Hazards

1,2-Dimethylpropylamine is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZAIIGWFLONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022074
Record name 1,2-Dimethylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylpropylamine

CAS RN

598-74-3
Record name 1,2-Dimethylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethylpropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanamine, 3-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Dimethylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.046
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Record name 1,2-DIMETHYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P7J19TM9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
N Cloete, HG Visser, A Roodt, JT Dixon… - … Section E: Structure …, 2008 - scripts.iucr.org
The diphenylphosphine groups in the title compound, C29H31NP2, are staggered relative to the PNP backbone. The N atom adopts an almost planar geometry with the two P atoms …
Number of citations: 11 scripts.iucr.org
S Kiyooka, K Takeshima, H Yamamoto… - Bulletin of the Chemical …, 1976 - journal.csj.jp
Optically active α-alanines have been synthesized by the asymmetric hydrogenolysis of the chiral hydrazones which were derived from chiral amines and ethyl pyruvate. Reduction of …
Number of citations: 20 www.journal.csj.jp
I Barnes, P Wiesen, M Gallus - The Journal of Physical Chemistry …, 2016 - ACS Publications
Rate coefficients have been determined at (298 ± 2) K and atmospheric pressure for the reaction of OH radicals with two primary monoalkyl-, one secondary dialkyl-, and five tertiary …
Number of citations: 7 pubs.acs.org
K Syun-ichi, Y Hidehumi, S Kojiro - Bulletin of the Chemical Society of …, 1976 - cir.nii.ac.jp
Optically active α-alanines have been synthesized by the asymmetric hydrogenolysis of the chiral hydrazones which were derived from chiral amines and ethyl pyruvate. Reduction of …
Number of citations: 0 cir.nii.ac.jp
P Jankowski, A Gajewska, M Poterala… - Electrochemical …, 2014 - iopscience.iop.org
Solid Polymeric Electrolyte (SPE) is a system in which salt is dissolved in the polymer matrix. These materials, discovered about 40 years ago by Wright, were widely studied by several …
Number of citations: 0 iopscience.iop.org
JC Traeger, ZA Harvey - The Journal of Physical Chemistry A, 2006 - ACS Publications
The m/z 44 appearance energies for five primary amines have been measured by threshold photoionization mass spectrometry. Following an analysis of the thermochemistry …
Number of citations: 13 pubs.acs.org
A Dehaut, S Duthen, T Grard… - Journal of the …, 2016 - Wiley Online Library
BACKGROUND Fish is a highly perishable food, so it is important to be able to estimate its freshness to ensure optimum quality for consumers. The present study describes the …
Number of citations: 22 onlinelibrary.wiley.com
XY Gong, PC Hauser - Electrophoresis, 2006 - Wiley Online Library
The use of contactless conductivity detection for the determination of different organic amines in CE was successfully demonstrated. Aliphatic nonUV‐absorbing species could be …
TD Mai, HV Pham, PC Hauser - Analytica chimica acta, 2009 - Elsevier
A fast separation of alkali and alkaline earth metal cations and ammonium was carried out by capillary electrochromatography on monolithic octadecylsilica columns of 15cm length and …
Number of citations: 25 www.sciencedirect.com
CL Yaws, JR Hopper, SR Mishra, RW Pike - Chemical Engineering, 2001 - go.gale.com
The solubilities and Henry's Law constants of nitrogen compounds in water might be assumed to be just another pair of data collections. That is not so! It is important to have thesedata …
Number of citations: 6 go.gale.com

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